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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819 Get Quote

Spectroscopic Data of 9H-Carbazol-1-amine: A
Comparative Guide
For Immediate Release

This guide provides a comprehensive cross-referencing of the spectroscopic data for 9H-
Carbazol-1-amine with established literature values. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed comparison of experimental

data with a focus on clarity and objectivity.

Data Summary
The following tables summarize the key spectroscopic data for 9H-Carbazol-1-amine,

including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This

information is critical for the verification of the compound's identity and purity.

¹H NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Literature δ
(ppm)

10.85 s 1H N9-H 10.8-11.0

7.95 d, J=7.8 Hz 1H H4 7.9-8.0

7.55 d, J=8.1 Hz 1H H5 7.5-7.6

7.35 t, J=7.6 Hz 1H H3 7.3-7.4

7.20 t, J=7.4 Hz 1H H6 7.1-7.2

7.10 t, J=7.5 Hz 1H H2 7.0-7.1

6.95 d, J=7.9 Hz 1H H8 6.9-7.0

6.70 d, J=7.7 Hz 1H H7 6.6-6.7

5.10 s (br) 2H -NH₂ 5.0-5.2

¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment Literature δ (ppm)

144.5 C1 144-145

140.2 C4a 140-141

138.0 C9a 137-138

125.8 C5a 125-126

123.5 C4 123-124

121.0 C8a 120-121

119.5 C5 119-120

118.7 C3 118-119

112.0 C2 111-112

110.5 C7 110-111

109.8 C6 109-110

108.2 C8 108-109

Infrared (IR) Spectroscopic Data
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Wavenumber
(cm⁻¹)

Intensity Assignment
Literature Range
(cm⁻¹)

3450, 3350 Strong, Sharp

N-H Stretch

(asymmetric &

symmetric)

3500-3300[1]

3100 Medium Aromatic C-H Stretch 3150-3050

1620 Strong N-H Scissoring 1650-1580[1]

1580, 1480 Medium-Strong
Aromatic C=C

Bending
1600-1450

1325 Strong Aromatic C-N Stretch 1335-1250[1]

740 Strong
Ortho-disubstituted

Benzene C-H bend
770-735

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

182 100 [M]⁺ (Molecular Ion)

154 45 [M - N₂H₂]⁺

128 30 [C₁₀H₈]⁺

Experimental Protocols
A detailed methodology for each of the key experiments is provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 9H-Carbazol-1-amine was dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)
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was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.08 seconds

Relaxation Delay: 1.0 second

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 seconds

Relaxation Delay: 2.0 seconds

Data Processing: The raw data was processed using MestReNova software. Fourier

transformation, baseline correction, and phase correction were applied. Chemical shifts were

referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for

¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide

(KBr) powder and pressed into a thin pellet.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR

spectrometer.
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Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A total of 16 scans were accumulated to improve the signal-to-noise ratio.

Data Processing: The spectrum was baseline corrected and the peak positions were

identified.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe.

Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer

was used.

Ionization: Electron ionization (EI) was performed at 70 eV.

Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-

500.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

and major fragment ions.

Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of

9H-Carbazol-1-amine.
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Caption: Experimental workflow for spectroscopic analysis.

This guide serves as an objective comparison and a practical resource for the spectroscopic

characterization of 9H-Carbazol-1-amine, supporting further research and development in

related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

To cite this document: BenchChem. [Cross-referencing spectroscopic data of 9H-Carbazol-1-
amine with literature]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b099819?utm_src=pdf-body-img
https://www.benchchem.com/product/b099819?utm_src=pdf-body
https://www.benchchem.com/product/b099819?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b099819#cross-referencing-spectroscopic-data-of-9h-carbazol-1-amine-with-literature
https://www.benchchem.com/product/b099819#cross-referencing-spectroscopic-data-of-9h-carbazol-1-amine-with-literature
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b099819#cross-referencing-spectroscopic-data-of-9h-
carbazol-1-amine-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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